7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
Overview
Description
7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 2nd position on the tetrahydroisoquinoline ring
Mechanism of Action
Target of Action
Compounds based on the tetrahydroisoquinoline (thiq) structure have been known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that the configuration of the compound, particularly the non-coplanar arrangement of its functional groups, may increase the likelihood of interactions with bioactive molecules . This could potentially enhance its biological activity.
Biochemical Pathways
Thiq-based compounds are known to interact with various biochemical pathways, influencing their downstream effects .
Result of Action
Given the potential biological activities of thiq-based compounds, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorinated aromatic compounds as starting materials, followed by a series of reactions including alkylation, reduction, and cyclization. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinolines, which can be further utilized in different chemical syntheses.
Scientific Research Applications
7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to natural alkaloids.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-one
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Comparison: Compared to other similar compounds, 7-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties and biological activities. The fluorine atom enhances the compound’s metabolic stability and binding affinity, while the methyl group influences its lipophilicity and overall pharmacokinetic profile.
Properties
IUPAC Name |
7-fluoro-2-methyl-1,4-dihydroisoquinolin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-12-6-8-4-9(11)3-2-7(8)5-10(12)13/h2-4H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBDOIBHQQLPTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(CC1=O)C=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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